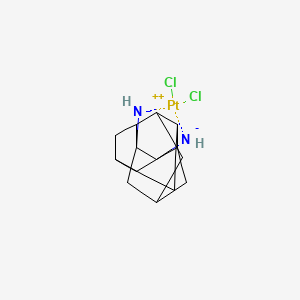

rac-cis-1,2-Diaminodiamantane-platinum dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

DACPL is synthesized using a wet chemistry method, starting from platinum chloride and 1,2-diaminodiamantane. The compound is purified using a series of chromatography steps and characterized via spectroscopy techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.Molecular Structure Analysis

According to X-ray crystallography, the compound has a cis configuration, meaning that the two chlorides and two diamantane ligands are located on the same side of the platinum atom.Chemical Reactions Analysis

DACPL has been used as a precursor or a catalyst for many chemical reactions, such as polymerizations and cross-coupling reactions.Physical and Chemical Properties Analysis

DACPL is a white to yellow powder that is soluble in water, methanol, and other polar solvents. It remains stable under ambient conditions and is relatively insensitive to light or air. DACPL is known for its high stability, low solubility, and good thermal stability. It is also highly conductive and has unique electronic properties.Mécanisme D'action

Target of Action

Rac-cis-1,2-Diaminodiamantane-platinum dichloride is a platinum-based antineoplastic agent . Its primary targets are the nucleotides in the DNA of cancer cells . The compound binds to these nucleotides, particularly guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP), and interferes with DNA replication .

Mode of Action

The compound interacts with its targets by forming inter- and intrastrand DNA cross-links . This process involves the hydrolysis of the diamine complexes inside cancer cells, producing a charged complex that quickly loses water . The resulting cross-links block the repair mechanisms of the DNA, thereby inhibiting the replication of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its high solubility . This property enhances the compound’s bioavailability, allowing it to effectively reach its targets in the body . A chromatographic approach was used to estimate the solvent partition coefficient of the dichloride complex .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation . In particular, the compound has been evaluated as an anti-proliferation agent for human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R,R-enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the cellular environment can affect the hydrolysis of the diamine complexes, which is a crucial step in the compound’s mode of action

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that the platinum complexes diffuse to the tumor cell, where they undergo hydrolysis displacement of their one chloride or carboxylate group leading to a platinum cation . The resulting cation coordinates to the guanine N 7 -position of DNA give a coordination cation .

Cellular Effects

Rac-cis-1,2-Diaminodiamantane-platinum dichloride has been evaluated as an anti-proliferation agent for human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R, R -enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a platinum cation that coordinates to the guanine N 7 -position of DNA . This interaction can lead to the formation of intra- and inter-strand DNA adducts that eventually result in the activation of (often apoptotic) cell death or senescence .

Temporal Effects in Laboratory Settings

It is known that the binding of diamondoid-based platinum complexes to nucleotides occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .

Propriétés

IUPAC Name |

(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;dichloroplatinum(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;;;/h7-12,15-16H,1-6H2;2*1H;/q-2;;;+4/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWSCHKAJFSDU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].Cl[Pt+2]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2Pt |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)

![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)

![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)

![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)

![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)